N-benzyl-3-methoxybenzamide
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Overview
Description
N-benzyl-3-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 It belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-methoxybenzamide can be synthesized through the direct condensation of 3-methoxybenzoic acid and benzylamine. The reaction typically involves the use of a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under mild conditions . Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which provides a green and efficient pathway for the preparation of benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes, such as copper-based metal-organic frameworks to promote oxidative couplings. This methodology has been successfully applied to the preparation of similar compounds with high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution: The benzylic carbon can undergo substitution reactions, such as bromination using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Benzylic halides, such as benzyl bromide.
Scientific Research Applications
N-benzyl-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential antiproliferative and antibacterial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of photosynthetic pigments in plants, leading to a bleaching effect . In biological systems, it may interact with enzymes and proteins, affecting cellular processes such as proliferation and bacterial growth .
Comparison with Similar Compounds
N-benzyl-3-methoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-2-methoxybenzamide: Similar in structure but with a methoxy group at the 2-position, which affects its herbicidal activity.
N,N-diethyl-3-methylbenzamide: Another benzamide derivative with different substituents, used as an insect repellent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDKNTONPHNFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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